molecular formula C21H26BrN3O2 B248109 N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Numéro de catalogue B248109
Poids moléculaire: 432.4 g/mol
Clé InChI: CJKYQHIVFJTXOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as BRL-15572 and has been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. It has been reported to have a higher affinity for the D3 receptor as compared to the D2 receptor. The D3 receptor is mainly expressed in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of reward, motivation, and emotion. BRL-15572 has been shown to modulate the activity of these regions, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been reported to modulate the release of dopamine and other neurotransmitters in the brain. It has been shown to decrease the release of dopamine in the mesolimbic region, which is associated with reward and addiction. BRL-15572 has also been reported to increase the release of dopamine in the prefrontal cortex, which is associated with cognitive function and decision-making. Furthermore, BRL-15572 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

BRL-15572 has several advantages for lab experiments. It has a high affinity and selectivity for the D3 receptor, which makes it an ideal tool for studying the role of this receptor in various diseases. BRL-15572 has also been reported to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, BRL-15572 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in aqueous solutions. Furthermore, BRL-15572 has been reported to have some off-target effects, which may complicate the interpretation of the results.

Orientations Futures

There are several future directions for the study of BRL-15572. One potential direction is the investigation of its therapeutic potential in other diseases such as Parkinson's disease and Huntington's disease. Another potential direction is the development of more potent and selective D3 receptor antagonists based on the structure of BRL-15572. Furthermore, the role of BRL-15572 in the regulation of neuroinflammation and oxidative stress in the brain needs to be explored. Finally, the use of BRL-15572 in combination with other drugs for the treatment of various diseases needs to be investigated.

Méthodes De Synthèse

The synthesis of BRL-15572 involves the reaction of 4-bromo-3-methylbenzoic acid with N-(tert-butoxycarbonyl)-4-(2-methoxyphenyl)piperazine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product obtained is then deprotected using trifluoroacetic acid (TFA) to yield BRL-15572. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.

Applications De Recherche Scientifique

BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has been reported to exhibit anxiolytic and antidepressant-like effects in animal models. BRL-15572 has also been shown to have potential antipsychotic effects in animal models of schizophrenia. Furthermore, it has been reported to have a potential role in the treatment of drug addiction and withdrawal symptoms.

Propriétés

Nom du produit

N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Formule moléculaire

C21H26BrN3O2

Poids moléculaire

432.4 g/mol

Nom IUPAC

N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C21H26BrN3O2/c1-16-15-17(7-8-18(16)22)23-21(26)9-10-24-11-13-25(14-12-24)19-5-3-4-6-20(19)27-2/h3-8,15H,9-14H2,1-2H3,(H,23,26)

Clé InChI

CJKYQHIVFJTXOD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)Br

SMILES canonique

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.